2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate
Description
Properties
IUPAC Name |
2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4/c26-16-11-9-15(10-12-16)25(33)34-14-13-27-21-22(30-20-8-4-3-7-19(20)28-29-30)24(32)18-6-2-1-5-17(18)23(21)31/h1-12,27H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFCCCRDXOEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NCCOC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate typically involves multiple steps. One common approach starts with the preparation of the benzotriazole derivative, which is then coupled with a dioxonaphthalene derivative. The final step involves the esterification of the intermediate with 4-fluorobenzoic acid.
Preparation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate halogenated precursor under basic conditions to form the benzotriazole derivative.
Coupling with Dioxonaphthalene: The benzotriazole derivative is then coupled with a dioxonaphthalene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The resulting intermediate is esterified with 4-fluorobenzoic acid using a catalyst such as DMAP (4-dimethylaminopyridine) and a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can target the dioxonaphthalene core.
Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzoate group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can lead to the formation of benzotriazole N-oxides, while reduction of the dioxonaphthalene core can yield dihydro derivatives.
Scientific Research Applications
2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and photonic applications.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, thanks to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . The benzotriazole moiety is particularly effective at forming hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its derivatives share the benzotriazole moiety and exhibit similar chemical reactivity.
Dioxonaphthalene Compounds: Other dioxonaphthalene derivatives, such as 1,4-dioxonaphthalene-2-carboxylic acid, have similar core structures but different functional groups.
Fluorobenzoate Esters: Compounds like methyl 4-fluorobenzoate share the fluorobenzoate group and can undergo similar substitution reactions.
Uniqueness
What sets 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate apart is the combination of these three distinct moieties in a single molecule.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodology : Synthesis optimization requires controlled reaction conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5–6 hours) under inert atmospheres (e.g., nitrogen) minimizes side reactions. Post-reaction purification involves solvent evaporation under reduced pressure and filtration to isolate the solid product . Reaction yields can be improved by adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole derivatives to substituted benzaldehydes) and monitoring reaction progress via TLC or HPLC .
Q. How can the compound’s stability be evaluated under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffers at pH 3–10 and temperatures ranging from 25°C to 60°C. Monitor degradation using HPLC with UV detection (e.g., λ = 254 nm) and characterize degradation products via LC-MS . Stability data should inform storage conditions (e.g., desiccated, −20°C for long-term stability) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the presence of the benzotriazole, naphthoquinone, and 4-fluorobenzoate moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR : Identify carbonyl stretching vibrations (C=O at ~1700 cm) and C-F bonds (1050–1250 cm) .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., nucleophilic amino groups or electrophilic carbonyls) .
- Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with receptors like GABA or kinase domains, leveraging structural analogs from PubChem data (e.g., benzodiazepine derivatives) .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response studies : Compare IC values across cell lines (e.g., HEK-293 vs. HeLa) to assess cell-type specificity. For example, discrepancies in cytotoxicity may arise from differential expression of metabolic enzymes (e.g., cytochrome P450) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed 4-fluorobenzoate derivatives) that may contribute to observed bioactivity .
- Orthogonal assays : Confirm antimicrobial or antiproliferative activity via agar diffusion (MIC) and MTT assays, respectively, to rule out false positives .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Methodology :
- Abiotic degradation : Expose the compound to UV light (simulated sunlight) and analyze photodegradation products via HPLC-MS. Measure hydrolysis rates in aqueous buffers at pH 5–9 .
- Biotic degradation : Use soil microcosms or activated sludge systems to evaluate biodegradation pathways. Quantify residual compound levels via GC-MS or ELISA .
- Trophic transfer studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) using -labeled compound and autoradiography .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
